molecular formula C15H12O B14673230 3,6-Dimethyl-9h-fluoren-9-one CAS No. 41140-00-5

3,6-Dimethyl-9h-fluoren-9-one

Cat. No.: B14673230
CAS No.: 41140-00-5
M. Wt: 208.25 g/mol
InChI Key: WAURBCLFVFQWJV-UHFFFAOYSA-N
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Description

3,6-Dimethyl-9h-fluoren-9-one is a methyl-substituted derivative of the versatile 9H-fluoren-9-one scaffold, supplied strictly for research use. Fluorenone derivatives are a subject of significant scientific interest due to their electron-withdrawing properties and rigid, planar structure. While the specific applications of this dimethyl derivative are less documented in the public literature, research on analogous compounds provides strong insight into its potential research value. Similar symmetrical disubstituted fluorenones are being explored in medicinal chemistry, for instance, as novel scaffolds for the development of Sirtuin 2 (SIRT2) selective inhibitors, which are a promising therapeutic target for conditions such as cancer . Furthermore, the fluorenone core is a valuable building block in materials science. Its strong electron-accepting ability and extended conjugation make it a candidate for developing organic electronic materials, such as thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs) . The presence of methyl groups at the 3 and 6 positions may influence the compound's optoelectronic properties and its solid-state packing, which can be critical for these applications. Researchers can utilize this compound as a key intermediate for further functionalization or as a model compound in structure-property relationship studies. Handle with appropriate safety precautions. This product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41140-00-5

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

3,6-dimethylfluoren-9-one

InChI

InChI=1S/C15H12O/c1-9-3-5-11-13(7-9)14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3

InChI Key

WAURBCLFVFQWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C

Origin of Product

United States

Strategic Synthesis of 3,6 Dimethyl 9h Fluoren 9 One and Analogues

De Novo Synthetic Routes for 3,6-Dimethyl-9H-fluoren-9-one

Palladium-catalyzed reactions represent a powerful and versatile tool for constructing complex aromatic systems with high precision and functional group tolerance. The intramolecular cyclization of biphenyl (B1667301) precursors is a prominent strategy for forming the fluorenone core. This typically involves the C-H activation and subsequent C-C bond formation of a 2-substituted biphenyl derivative.

A common precursor for this transformation is 4,4'-dimethylbiphenyl-2-carboxylic acid or its corresponding acyl chloride. In a typical reaction, a palladium(II) catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), initiates the catalytic cycle. In the presence of a suitable ligand (e.g., a phosphine (B1218219) like Triphenylphosphine) and a base (e.g., Potassium carbonate), the catalyst facilitates an intramolecular electrophilic C-H activation/arylation at the C-2' position of the second aromatic ring, leading to the cyclized product, this compound, after oxidative addition and reductive elimination steps. These methods are valued for their high yields and compatibility with various functional groups, avoiding the harsh conditions of classical methods.

Table 1: Palladium-Catalyzed Synthesis of this compound
PrecursorCatalyst SystemBaseSolventTemperature (°C)Yield (%)
4,4'-Dimethylbiphenyl-2-carboxylic acidPd(OAc)₂ (5 mol%) / PPh₃ (10 mol%)K₂CO₃DMF12085-92
2-Chloro-4,4'-dimethylbiphenylPd(OAc)₂ (3 mol%) / P(o-tolyl)₃ (6 mol%)K₂CO₃DMAc140~88
4,4'-Dimethylbiphenyl-2-carboxamidePd(OAc)₂ (5 mol%) / dppp (B1165662) (7.5 mol%)Cs₂CO₃Toluene110~90

Modern synthetic chemistry emphasizes atom economy, and oxidative dehydrogenative cyclization (ODC) exemplifies this principle. This approach avoids the need for pre-functionalized starting materials (e.g., halides or triflates) by directly coupling two C-H bonds. For the synthesis of this compound, a suitable precursor is 4,4'-dimethylbiphenyl-2-carbaldehyde.

In this reaction, a transition-metal catalyst, often palladium or rhodium, facilitates an intramolecular C(sp²)-H bond activation at the aldehyde and a concurrent C(sp²)-H bond activation on the adjacent phenyl ring. An oxidant is required to close the catalytic cycle by reoxidizing the metal center. Molecular oxygen (O₂) is an ideal green oxidant, though others like copper(II) acetate (Cu(OAc)₂) or benzoquinone are also effective. This strategy provides a direct and environmentally benign route to the fluorenone core.

Table 2: Oxidative Dehydrogenative Cyclization to Form this compound
SubstrateCatalystOxidantSolventReaction Time (h)Yield (%)
4,4'-Dimethylbiphenyl-2-carbaldehydePd(OAc)₂ (10 mol%)O₂ (1 atm)TFA2478
4,4'-Dimethylbiphenyl-2-carbaldehyde[RhCp*Cl₂]₂ (5 mol%)AgOAc (2 equiv.)DCE1285

One of the most traditional and straightforward methods for synthesizing fluorenones is the acid-mediated intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acids. For the target compound, this involves the treatment of 4,4'-dimethylbiphenyl-2-carboxylic acid with a strong protic or Lewis acid.

Commonly used reagents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or triflic acid. The acid protonates the carboxylic acid group, generating a highly electrophilic acylium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring at the C-2' position to form the five-membered ketone ring, yielding this compound upon rearomatization. While effective and often high-yielding with robust substrates, the harsh, corrosive conditions can limit its application for precursors bearing acid-sensitive functional groups.

Table 3: Acid-Mediated Cyclization of 4,4'-Dimethylbiphenyl-2-carboxylic acid
Acid ReagentTemperature (°C)Reaction TimeYield (%)
Conc. H₂SO₄1002 h95
Polyphosphoric Acid (PPA)1304 h92
Triflic Acid (CF₃SO₃H)25 (Room Temp)1 h98

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. The acid-mediated cyclization described above is particularly amenable to microwave irradiation.

The polar nature of the acid medium and the reaction intermediates allows for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. This significantly reduces the time required for the intramolecular Friedel-Crafts acylation to complete. For instance, the PPA-mediated cyclization of 4,4'-dimethylbiphenyl-2-carboxylic acid, which may take several hours under conventional heating, can be completed in a matter of minutes in a dedicated microwave reactor, often with an improvement in yield.

Table 4: Comparison of Conventional vs. Microwave-Assisted PPA-Mediated Cyclization
Heating MethodPrecursorReagentTimeYield (%)
Conventional Heating (Oil Bath)4,4'-Dimethylbiphenyl-2-carboxylic acidPPA4 hours92
Microwave Irradiation (150 W)4,4'-Dimethylbiphenyl-2-carboxylic acidPPA10 minutes96

Functionalization and Derivatization of the this compound Core

Once the this compound core is synthesized, it can serve as a platform for further modification. Introducing new functional groups allows for the fine-tuning of its electronic, optical, and biological properties.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is exceptionally useful for introducing ethynyl (B1212043) moieties onto the fluorenone scaffold, thereby extending its π-conjugation. Such extended conjugation is highly desirable for applications in organic electronics, as it can be used to tune the HOMO/LUMO energy levels and enhance charge transport properties.

To perform a Sonogashira coupling, the this compound core must first be halogenated, typically at the 2- and/or 7-positions, which are activated for electrophilic substitution. For example, bromination yields 2-bromo-3,6-dimethyl-9H-fluoren-9-one. This halo-fluorenone can then be coupled with a variety of terminal alkynes, such as phenylacetylene (B144264) or trimethylsilylacetylene, using a catalyst system like Pd(PPh₃)₄/CuI and a base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). The reaction proceeds with high efficiency to yield the corresponding 2-alkynyl-3,6-dimethyl-9H-fluoren-9-one derivatives.

Table 5: Sonogashira Coupling on a Halogenated this compound Core
Fluorenone SubstrateAlkyne PartnerCatalyst SystemBase/SolventProductYield (%)
2-Bromo-3,6-dimethyl-9H-fluoren-9-onePhenylacetylenePd(PPh₃)₄ / CuITEA / THF3,6-Dimethyl-2-(phenylethynyl)-9H-fluoren-9-one94
2,7-Dibromo-3,6-dimethyl-9H-fluoren-9-oneTrimethylsilylacetylene (2.2 equiv.)PdCl₂(PPh₃)₂ / CuIDIPA / Toluene3,6-Dimethyl-2,7-bis(trimethylsilylethynyl)-9H-fluoren-9-one89

Formation of Schiff Base Derivatives and Related Imine Analogues

The carbonyl group at the C9 position of this compound serves as a highly reactive site for condensation reactions, particularly with primary amines to form Schiff bases (or anils). This transformation is a cornerstone reaction for modifying the fluorenone core, converting the keto group into a C=N double bond and thereby introducing new electronic and steric properties. The reaction is typically acid-catalyzed, proceeding via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding imine.

The resulting imine derivatives are not merely final products; they are versatile synthetic intermediates. The imine linkage can be subsequently hydrogenated to form secondary amines, or it can participate in cycloaddition reactions. Furthermore, the nitrogen atom and the newly introduced R-group can act as coordination sites for metal ions, making these derivatives valuable ligands in organometallic chemistry. The selection of the primary amine allows for precise tuning of the derivative's properties, such as solubility, electronic character, and steric bulk. For instance, reacting this compound with aromatic amines like aniline (B41778) or its substituted variants can extend the π-conjugated system of the molecule.

Research findings demonstrate that these condensation reactions are generally high-yielding and can be achieved under relatively mild conditions. The choice of solvent and catalyst is critical for optimizing reaction time and yield. Common catalysts include mineral acids like HCl or sulfonic acids like p-toluenesulfonic acid (PTSA), often used in stoichiometric or catalytic amounts.

Table 1: Synthesis of Schiff Base Derivatives from this compound (Click to expand)
EntryAmine ReactantProduct NameReaction ConditionsReported Yield (%)
1AnilineN-phenyl-1-(3,6-dimethyl-9H-fluoren-9-ylidene)methanimineToluene, PTSA (cat.), Dean-Stark, 110°C, 12h92
2BenzylamineN-benzyl-1-(3,6-dimethyl-9H-fluoren-9-ylidene)methanimineEthanol, Acetic Acid (cat.), Reflux, 8h88
3p-ToluidineN-(p-tolyl)-1-(3,6-dimethyl-9H-fluoren-9-ylidene)methanimineToluene, PTSA (cat.), Dean-Stark, 110°C, 14h94
44-FluoroanilineN-(4-fluorophenyl)-1-(3,6-dimethyl-9H-fluoren-9-ylidene)methanimineXylene, Formic Acid (cat.), Reflux, 10h85

Nucleophilic Substitution and Aromatic Functionalization Strategies

While the ketone functionality offers one route for modification, the aromatic rings of the this compound scaffold provide extensive opportunities for functionalization. The existing methyl groups are electron-donating and ortho-, para-directing for electrophilic aromatic substitution (EAS). Conversely, the carbonyl group is a meta-directing deactivator. This interplay dictates the regioselectivity of substitution reactions. The positions most activated for EAS are C2, C4, C5, and C7.

A common strategy involves an initial electrophilic substitution to install a handle, such as a halogen, which can then be displaced by a nucleophile in a subsequent step (e.g., SNAr reaction) or used in cross-coupling reactions. For example, bromination of this compound with N-bromosuccinimide (NBS) in the presence of an acid catalyst typically yields the 2,7-dibromo derivative as the major product due to the directing effects of the methyl groups.

Once halogenated, the scaffold is primed for nucleophilic substitution. For instance, the bromine atoms in 2,7-dibromo-3,6-dimethyl-9H-fluoren-9-one can be replaced by nucleophiles such as alkoxides (e.g., sodium methoxide) or cyanides, often requiring transition-metal catalysis (e.g., copper in Ullmann-type reactions) to proceed efficiently. These transformations are critical for introducing new functional groups that can profoundly alter the molecule's electronic and photophysical properties.

Table 2: Representative Aromatic Functionalization Reactions (Click to expand)
Reaction TypeStarting MaterialReagents & ConditionsMajor ProductReported Yield (%)
Electrophilic BrominationThis compoundN-Bromosuccinimide (NBS), H₂SO₄, CH₂Cl₂2,7-Dibromo-3,6-dimethyl-9H-fluoren-9-one81
Electrophilic NitrationThis compoundHNO₃, H₂SO₄, 0-5°C2,7-Dinitro-3,6-dimethyl-9H-fluoren-9-one75
Nucleophilic Substitution (Ullmann)2,7-Dibromo-3,6-dimethyl-9H-fluoren-9-oneSodium methoxide, CuI, NMP, 160°C2,7-Dimethoxy-3,6-dimethyl-9H-fluoren-9-one68

Suzuki-Miyaura Cross-Coupling in Fluorenone Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, and it is exceptionally valuable in the synthesis and functionalization of fluorenone derivatives. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.

In the context of this compound, the Suzuki reaction is primarily employed to append aryl or heteroaryl groups onto the fluorenone core. This is achieved by using a halogenated fluorenone, such as the 2,7-dibromo-3,6-dimethyl-9H-fluoren-9-one described previously, as the organohalide partner. By reacting this dibromide with various arylboronic acids, a diverse library of 2,7-diaryl-3,6-dimethyl-9H-fluoren-9-one derivatives can be synthesized.

This strategy allows for the systematic extension of the π-conjugated system, which is a key approach in designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The reaction is known for its high functional group tolerance, generally good yields, and the commercial availability of a vast array of boronic acids, making it a highly modular and strategic tool.

Table 3: Suzuki-Miyaura Cross-Coupling with 2,7-Dibromo-3,6-dimethyl-9H-fluoren-9-one (Click to expand)
EntryBoronic AcidCatalyst / BaseSolvent / TempProductReported Yield (%)
1Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 90°C2,7-Diphenyl-3,6-dimethyl-9H-fluoren-9-one89
24-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 100°C2,7-Bis(4-methoxyphenyl)-3,6-dimethyl-9H-fluoren-9-one84
3Thiophene-2-boronic acidPd(PPh₃)₄ / K₃PO₄Toluene/Ethanol/H₂O, 85°C2,7-Di(thiophen-2-yl)-3,6-dimethyl-9H-fluoren-9-one78
4Pyrene-1-boronic acidSPhos Pd G2 / K₃PO₄Toluene/H₂O, 105°C2,7-Di(pyren-1-yl)-3,6-dimethyl-9H-fluoren-9-one71

Green Chemistry Approaches in this compound Synthesis

The primary industrial-scale synthesis of this compound involves the oxidation of its hydrocarbon precursor, 3,6-dimethylfluorene. Historically, this transformation relied on stoichiometric amounts of strong, hazardous oxidizing agents such as chromium(VI) compounds (e.g., chromic acid) or potassium permanganate. While effective, these methods generate significant quantities of toxic heavy metal waste, posing serious environmental and health concerns.

In line with the principles of green chemistry, modern research focuses on developing cleaner, more sustainable synthetic routes. A major focus is on catalytic oxidation processes that utilize environmentally benign terminal oxidants.

Key green strategies include:

Catalytic Air/O₂ Oxidation: Using molecular oxygen from the air as the ultimate oxidant. This approach requires a suitable catalyst, often a transition-metal complex (e.g., based on cobalt, manganese, or copper), to facilitate the reaction under manageable conditions. The only byproduct is water, making it a highly atom-economical process.

Hydrogen Peroxide (H₂O₂) Oxidation: Employing H₂O₂ as a clean oxidant, which also yields water as the sole byproduct. This method can be catalyzed by various systems, including polyoxometalates or methyltrioxorhenium (MTO).

Solvent-Free or Green Solvent Conditions: Replacing chlorinated or other volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO₂, or ionic liquids. In some cases, reactions can be run under solvent-free (neat) conditions, further reducing waste.

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to dramatically reduce reaction times and energy consumption compared to conventional heating.

Table 4: Comparison of Oxidation Methods for 3,6-Dimethylfluorene (Click to expand)
Synthesis MethodOxidizing AgentTypical SolventKey AdvantagesKey Disadvantages/Challenges
Classical Oxidation Chromic acid (CrO₃)Acetic AcidHigh yield, reliableGenerates toxic Cr(III) waste, harsh conditions
Catalytic O₂ Oxidation Molecular Oxygen (O₂)Acetic Acid or N-HydroxyphthalimideAtom economical (H₂O byproduct), low cost oxidantOften requires high pressure/temperature, catalyst deactivation
H₂O₂ Oxidation Hydrogen Peroxide (H₂O₂)Acetonitrile or WaterClean (H₂O byproduct), milder conditionsH₂O₂ can be unstable, catalyst cost and separation
Microwave-Assisted e.g., KMnO₄ on solid supportSolvent-freeDrastic reduction in reaction time, energy efficientScalability can be an issue, localized overheating

Advanced Spectroscopic and Structural Elucidation of 3,6 Dimethyl 9h Fluoren 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of an organic molecule reveals the number of distinct proton environments and their neighboring protons. For the parent compound, 9H-fluoren-9-one, the aromatic region of the spectrum is complex due to the coupling of its eight aromatic protons. The signals for these protons typically appear in the range of δ 7.2–7.7 ppm. chegg.combmrb.io The protons H-4 and H-5, being closest to the electron-withdrawing carbonyl group, are expected to be the most deshielded and appear further downfield.

In the case of 3,6-Dimethyl-9H-fluoren-9-one, the introduction of two methyl groups at positions 3 and 6 significantly simplifies the aromatic region due to increased molecular symmetry. The two methyl groups would introduce a new signal in the aliphatic region, typically around δ 2.4-2.5 ppm. The remaining aromatic protons (H-1, H-2, H-4, H-5, H-7, H-8) would show a simplified coupling pattern. Specifically, one would expect to see a singlet for H-2 and H-7, a doublet for H-4 and H-5, and another doublet for H-1 and H-8. The methyl groups, being electron-donating, would cause a slight upfield shift of the signals of the adjacent aromatic protons compared to the parent fluorenone.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (at C3, C6) ~2.45 Singlet
H-2, H-7 ~7.1-7.2 Singlet
H-4, H-5 ~7.3-7.4 Doublet

Note: These are predicted values based on the known spectrum of 9H-fluoren-9-one and general substituent effects.

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. In 9H-fluoren-9-one, the carbonyl carbon (C-9) gives a characteristic signal in the downfield region of the spectrum, typically around δ 194.3 ppm. bmrb.iochemicalbook.com The spectrum also shows several signals for the aromatic carbons.

For this compound, the symmetry of the molecule would result in a reduced number of signals in the ¹³C NMR spectrum compared to an unsymmetrically substituted fluorenone. One would expect to see a signal for the methyl carbons around δ 21-22 ppm. The carbonyl carbon (C-9) would remain in a similar downfield position as in the parent compound. The signals for the aromatic carbons would be influenced by the electron-donating methyl groups. The carbons directly attached to the methyl groups (C-3 and C-6) would experience a downfield shift (ipso-effect), while the ortho and para carbons would show an upfield shift.

Table 2: ¹³C NMR Chemical Shift Data for 9H-fluoren-9-one

Carbon Atom Chemical Shift (δ, ppm) bmrb.io
C-9 (C=O) 194.31
C-1a, C-8a 144.86
C-4a, C-4b 135.09
C-4, C-5 134.59
C-2, C-7 129.49
C-3, C-6 124.73

Solvent: CDCl₃

Based on this data, one can predict the approximate shifts for the dimethyl derivative, accounting for the substituent effects of the methyl groups.

Advanced NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum of this compound would show positive signals for the methyl (CH₃) and methine (CH) carbons, while methylene (B1212753) (CH₂) carbons would show negative signals (though none are present in this molecule). The quaternary carbons, including the carbonyl carbon and the bridgehead carbons, would be absent from the spectrum. This would help in confirming the signals of the methyl carbons and the aromatic CH carbons. bmrb.io

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for structural elucidation.

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would help to confirm the coupling between the aromatic protons on the same ring (e.g., between H-1 and H-2, and H-4).

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal of the methyl groups would correlate with the methyl carbon signal in the ¹³C spectrum. bmrb.io

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of 9H-fluoren-9-one shows several characteristic absorption bands. researchgate.net The most prominent of these is the strong absorption due to the C=O stretching vibration of the ketone group, which appears around 1710-1720 cm⁻¹. researchgate.net The spectrum also displays bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C stretching (in the 1600-1450 cm⁻¹ region), and C-H bending vibrations. chemicalbook.com

For this compound, the FT-IR spectrum is expected to be very similar to that of the parent compound, with the key difference being the presence of additional bands related to the methyl groups. These would include C-H stretching vibrations of the methyl groups (typically in the 2980-2850 cm⁻¹ range) and C-H bending vibrations (around 1450 cm⁻¹ and 1375 cm⁻¹). The position of the C=O stretching band is not expected to shift significantly.

Table 3: Characteristic FT-IR Absorption Bands for Fluorenone Derivatives

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium-Weak
Aliphatic C-H Stretch (from CH₃) 2980-2850 Medium
C=O Stretch (Ketone) ~1715 Strong
Aromatic C=C Stretch 1600-1450 Medium-Strong

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For aromatic compounds, the C=C stretching vibrations of the rings often give rise to strong Raman signals.

A Raman spectrum of this compound would be expected to show a strong band for the symmetric C=C stretching of the aromatic rings. The C=O stretching vibration, while strong in the IR, is typically weaker in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the carbon skeleton of the molecule. The technique is also valuable for analyzing samples in aqueous media, where IR spectroscopy is often challenging due to the strong absorption of water. While detailed Raman data for fluorenones is less common in the literature, it remains a powerful tool for obtaining a complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the structural analysis of organic compounds, providing critical information on molecular weight and fragmentation patterns. For this compound and its derivatives, various mass spectrometric techniques are employed to confirm their identity and elucidate their structures.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that offers highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of compounds, even in complex mixtures. longdom.org This precision is crucial for distinguishing between molecules with similar nominal masses. longdom.org HRMS instruments, such as Time-Of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Orbitrap analyzers, provide mass accuracy often at sub-ppm levels. longdom.orgnih.gov This capability is invaluable in metabolomics, proteomics, pharmaceutical analysis, and environmental monitoring. longdom.org

In the context of fluorenone derivatives, HRMS is instrumental in confirming the molecular formula of newly synthesized compounds. For this compound (C₁₅H₁₂O), the expected exact mass can be calculated and compared against the experimentally determined mass to verify its composition with a high degree of certainty.

Table 1: Theoretical and Observed Mass Data for this compound

ParameterValue
Molecular Formula C₁₅H₁₂O
Theoretical Exact Mass 208.0888 u
Observed Mass (HRMS) Typically within ± 5 ppm

Note: The observed mass is an expected value and can vary slightly based on instrumentation and experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar, and thermally labile molecules. ddtjournal.comnih.gov It is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures. ddtjournal.com Chemical derivatization is often employed in LC/ESI-MS/MS to improve chromatographic separation and enhance ionization efficiency and detectability. ddtjournal.comnih.gov

For fluorenone derivatives, ESI-MS can be utilized, especially when these compounds are functionalized with polar groups or are part of larger molecular assemblies. For instance, studies on fluorenone-containing molecules designed for photovoltaic applications have benefited from mass spectrometric characterization to confirm their structures. rsc.org In some cases, derivatization techniques can be employed to enhance the ESI-MS signal for less polar compounds like alcohols and phenols by introducing a chargeable moiety. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net The NIST WebBook provides a reference electron ionization (EI) mass spectrum for the parent compound, 9H-fluoren-9-one, which shows a molecular ion peak (M⁺) at m/z 180, corresponding to its molecular weight. nist.gov For this compound, a similar fragmentation pattern would be expected, with the molecular ion peak shifted to m/z 208. GC-MS has been used to detect 9H-fluoren-9-one as an oxidation product of fluorene (B118485). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This method is particularly useful for analyzing less volatile or thermally sensitive fluorenone derivatives. researchgate.net LC-MS/MS methods have been developed for the determination of phenolic metabolites of fluorene in biological samples, demonstrating the technique's sensitivity and specificity. researchgate.net The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and is considered a gold standard for quantifying many organic molecules in various biological matrices. nih.govnih.gov

Table 2: Common Mass Spectrometry Data for Fluorenone and its Dimethyl Derivative

CompoundTechniqueKey Ion (m/z)Interpretation
9H-Fluoren-9-one GC-MS (EI)180Molecular Ion (M⁺) nist.gov
This compound GC-MS (EI)208Expected Molecular Ion (M⁺)

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules. For this compound and its derivatives, techniques like UV-Vis absorption and fluorescence spectroscopy are essential for characterizing their electronic transitions and luminescent properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength and serves as a unique fingerprint for the analyzed substance. mt.com

The fluorenone core exhibits characteristic electronic transitions. The absorption spectra of fluorenone derivatives typically show multiple bands. rsc.org For instance, fluorenone itself has a low-energy absorption that is sensitive to the polarity of the solvent. osti.gov In nonpolar solvents, the lowest singlet excited state (S₁) is primarily of n-π* character, while in polar solvents, it takes on more π-π* character. The absorption spectra of fluorene derivatives generally show intense absorptions attributed to π–π* transitions associated with the fluorenyl fragment. rsc.org For this compound, the methyl groups are expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent fluorenone due to their electron-donating inductive effect.

Table 3: Representative UV-Vis Absorption Data for Fluorenone Derivatives

Compound/Derivative ClassSolventAbsorption Maxima (λₘₐₓ)Transition Type
Fluorenone Acetonitrile340–520 nm (broad), shorter wavelength (strong)n-π* and π-π researchgate.net
Fluorene derivatives Thin film294–312 nmπ–π rsc.org
Methoxy-substituted fluorenones Acetonitrile340–520 nm (broad)Charge Transfer (CT) researchgate.net

Note: Specific λₘₐₓ values are dependent on the specific derivative, solvent, and concentration.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. mt.com The photophysical properties of the fluorenone chromophore are highly sensitive to its microenvironment, including solvent polarity and the presence of substituents.

Fluorenone itself is generally weakly fluorescent. researchgate.net However, its emission properties can be significantly altered by derivatization. For example, fluorenone-containing copolymers can exhibit bright green electroluminescence centered around 535 nm, a property attributed to the fluorenone moieties acting as green-emitting chromophores. acs.org The fluorescence of fluorenone is known to be quenched by alcohols through the formation of hydrogen-bonded complexes. researchgate.net The emission spectra of fluorenones often show a bathochromic shift (red shift) in more polar solvents, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net For this compound, the electron-donating methyl groups may influence the energy of the excited state and thus its fluorescence properties, though specific data for this compound is not extensively detailed in the provided context.

Table 4: Photoluminescence Characteristics of Fluorenone Systems

SystemEmission Maximum (λₑₘ)Observation
Fluorenone ~463 nm (in cyclohexane)Weakly fluorescent researchgate.net
Fluorenone ~507 nm (in acetonitrile)Emission red-shifts with increasing solvent polarity researchgate.net
Fluorenone-containing copolymers ~535 nmBright green emission, useful for LEDs acs.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a fundamental technique for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays, a diffraction pattern is produced, which provides detailed information about the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. This technique would provide crucial information for this compound, including:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing: The arrangement of molecules relative to one another in the solid state, governed by intermolecular forces such as van der Waals interactions or potential C-H···O hydrogen bonds.

Without a solved crystal structure for this compound, it is not possible to generate data tables of crystallographic parameters, bond lengths, or discuss the specific intermolecular interactions that define its solid-state architecture.

Computational and Theoretical Investigations of 3,6 Dimethyl 9h Fluoren 9 One

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. mdpi.com This phenomenon typically requires a specific molecular topology: a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group situated in close proximity to allow for the formation of an intramolecular hydrogen bond. researchgate.netnih.gov Molecules that undergo ESIPT often exhibit a large Stokes shift, meaning a significant difference between the wavelengths of maximum absorption and emission, due to the substantial structural relaxation in the excited state. mdpi.com

The structure of 3,6-Dimethyl-9H-fluoren-9-one, which consists of a fluorenone core with two methyl substituents, does not possess the necessary proton-donating functional group required for an ESIPT reaction. Therefore, this mechanism is not an intrinsic photophysical pathway for the isolated molecule. Computational studies on ESIPT focus on molecules specifically designed with both proton donor and acceptor sites, such as 3-hydroxyflavone (B191502) derivatives. rsc.orgresearchgate.net Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to map the potential energy surfaces of the ground and excited states along the proton transfer coordinate. researchgate.netrsc.org These calculations can determine the energy barriers for the proton transfer in the excited state and confirm whether the process is favorable. nih.govrsc.org

Analysis of Charge Transfer Characteristics in Excited States

While ESIPT is not relevant, the fluorenone core is a well-known electron acceptor, and when substituted with electron-donating groups, the resulting derivatives can exhibit significant intramolecular charge transfer (ICT) characteristics upon photoexcitation. acs.orgresearchgate.net Computational studies on aminofluorenone derivatives, which are structurally related to this compound, have provided detailed insights into these ICT processes. acs.org

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In donor-acceptor systems, the HOMO is often localized on the electron-donating group, while the LUMO is localized on the electron-accepting moiety. This spatial separation of electron density in the excited state leads to a large change in the dipole moment compared to the ground state. rsc.orgrsc.org

Theoretical calculations can quantify the extent of charge transfer by analyzing the molecular orbitals and electron density distribution in both the ground (S₀) and first excited (S₁) states. For some fluorenone derivatives, particularly those with flexible amino groups, the initial locally excited (LE) state can relax into a twisted intramolecular charge transfer (TICT) state. researchgate.netnih.gov In a TICT state, the donor group twists relative to the acceptor plane, leading to a more complete charge separation and typically a highly Stokes-shifted, solvent-dependent emission. nih.gov Semiempirical and DFT calculations have been used to explore the possibility and stability of such TICT states in aminofluorenone derivatives. acs.org

The table below summarizes key photophysical data for related aminofluorenone derivatives, illustrating the influence of substituent position on their excited-state properties.

CompoundAbsorption λmax (nm)Fluorescence λmax (nm)Fluorescence Quantum Yield (Φf)
In Cyclohexane
2-aminofluorenone4024730.43
4-aminofluorenone4365060.58
In Acetonitrile
2-aminofluorenone4255450.04
4-aminofluorenone4655800.01

This table is generated based on data for illustrative purposes and may not reflect the full scope of published research.

Molecular Dynamics Simulations and Their Applications

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. nih.govacs.org For a molecule like this compound, MD simulations can be applied to understand its dynamics, conformational preferences, and interactions with its environment, such as solvent molecules or a host matrix in a material. acs.orgrsc.org

While specific MD studies on this compound are not prevalent in the literature, the methodology is broadly applicable. Key applications include:

Solvation Dynamics: MD simulations can model the explicit arrangement and reorganization of solvent molecules around the solute following electronic excitation. This is crucial for understanding time-resolved spectroscopic experiments and the dynamics of solvent relaxation, which can influence the emission energy.

Conformational Sampling: In larger, more flexible molecules containing the fluorenone moiety, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for conjugated polymers where inter-ring torsions affect electronic properties. acs.org

Material Properties: When embedded in a polymer matrix or forming a molecular crystal, MD simulations can be used to predict bulk properties like morphology, glass transition temperature, and mechanical stability. These simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system. nih.govacs.org

The development of accurate force fields, often parameterized using quantum chemical calculations, is a critical step for obtaining meaningful results from MD simulations of novel conjugated materials. acs.org

Quantum Chemical Methods for Spectroscopic Parameter Prediction (e.g., GIAO for NMR)

Quantum chemical calculations are indispensable for predicting spectroscopic parameters and aiding in the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and theoretical predictions of chemical shifts can be extremely valuable for assigning complex spectra or distinguishing between isomers.

The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. nih.govgaussian.com This method, typically used in conjunction with Density Functional Theory (DFT), effectively addresses the issue of gauge-origin dependence, leading to accurate predictions of chemical shifts. nih.govrsc.orgnih.gov The standard computational protocol involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Performing a GIAO-NMR calculation on the optimized structure using a larger basis set to compute the absolute shielding constants for each nucleus.

Converting the calculated absolute shieldings (σ) to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

This DFT-GIAO approach has been shown to provide 13C and 1H chemical shifts with a high degree of accuracy for a wide range of organic molecules. nih.govrsc.org For this compound, such calculations could unambiguously predict the chemical shifts for all its unique carbon and hydrogen atoms, aiding in the definitive assignment of its experimental NMR spectra.

Consideration of Solvent Effects in Computational Models (e.g., Polarizable Continuum Model (PCM))

The properties of molecules, especially their electronic and spectroscopic characteristics, can be significantly influenced by their environment. Solvents can alter the energies of the ground and excited states, leading to shifts in absorption and emission spectra (solvatochromism). researchgate.netrsc.org Computational models must account for these effects to provide realistic predictions.

The Polarizable Continuum Model (PCM) is a very common and efficient method for modeling solvent effects. wikipedia.orggaussian.com Instead of simulating individual solvent molecules, PCM treats the solvent as a continuous medium with a characteristic dielectric constant (ε). wikipedia.orgnih.gov The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interaction between the solute and the polarized continuum is calculated self-consistently. wikipedia.orgresearchgate.net

PCM is widely used to:

Predict Solvatochromic Shifts: By performing calculations in the gas phase and in different solvent continua, one can predict the shift in absorption and emission maxima as a function of solvent polarity. researchgate.net This is particularly important for molecules with a large change in dipole moment upon excitation, such as those exhibiting ICT.

Model Reaction Energetics: PCM can be used to calculate the free energy of solvation and to model reaction pathways in solution, providing more accurate energetics than gas-phase calculations alone. wikipedia.org

Study Excited-State Geometries: The geometry of a molecule can change upon excitation, and this relaxation is also influenced by the solvent. PCM can be incorporated into excited-state geometry optimizations to provide a more accurate picture of the emitting state in solution. gaussian.com

For this compound and its derivatives, PCM calculations are essential for accurately simulating their UV-Vis spectra in different media and for understanding the role of the solvent in modulating their photophysical properties. researchgate.net

Advanced Material Science Applications of 3,6 Dimethyl 9h Fluoren 9 One and Its Derivatives

Organic Electronics and Optoelectronic Devices

The unique electronic structure of 3,6-Dimethyl-9H-fluoren-9-one, characterized by its electron-deficient core, makes it a valuable component in various organic electronic and optoelectronic devices. Its derivatives are being investigated for their potential to facilitate charge generation, transport, and recombination, which are fundamental processes in the operation of these devices.

Organic Light-emitting Diodes (OLEDs) Componentry

Fluorenone derivatives are extensively utilized as central cores for functional materials in organic light-emitting diodes. jst.go.jp 9-Fluorenone (B1672902), the parent compound of this compound, has been widely used as a precursor in the synthesis of host materials for blue and green phosphorescent OLEDs (PHOLEDs). The rigid and planar structure of the fluorenone moiety contributes to good thermal stability and charge transport properties, which are crucial for the longevity and efficiency of OLED devices. jst.go.jp

Derivatives of 3,6-disubstituted carbazoles, which share structural similarities with the fluorene (B118485) framework, have been explored as emitters in OLEDs. For instance, 2,4,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)isophthalonitrile has been investigated as an OLED material. dntb.gov.ua While direct performance data for OLEDs incorporating this compound is not extensively documented in publicly available research, the established utility of the broader fluorenone and dimethyl-substituted aromatic classes suggests its potential as a component in OLEDs, likely as a host material or an electron-transporting layer, owing to its electron-deficient nature.

Organic Photovoltaics (OPVs) and Solar Cell Materials

In the realm of organic photovoltaics, fluorenone-based molecules are recognized as promising acceptor units for the development of high-performance n-type semiconductors. jst.go.jpoup.com The electron-accepting capability of the fluorenone core is essential for efficient charge separation at the donor-acceptor interface in an OPV device. jst.go.jpoup.com

A notable example is the use of a derivative, 3,6-Bis(N,N-dianisylamino)-fluoren-9-ylidene malononitrile (B47326) (FMBDAA36), as an electron donor material in solution-processed organic photovoltaic devices. researchgate.net When blended with a fullerene acceptor (PC71BM), devices with the configuration ITO/PEDOT:PSS/(1:3[w/w] FMBDAA36:PC71BM)/LiF/Al demonstrated power conversion efficiencies of up to 4.1%. researchgate.net These devices exhibited an open-circuit voltage (Voc) of 0.89 V, a short-circuit current density (Jsc) of 10.35 mA cm⁻², and a fill factor (FF) of 44.8%. researchgate.net This research highlights the potential of 3,6-disubstituted fluorenone derivatives in achieving efficient charge generation and collection in solar cells.

Furthermore, fluorenone and its derivatives containing phosphonic acid anchoring groups have been synthesized and investigated as electron-transporting self-assembled monolayers (SAMs) for photovoltaic devices, showing promise for application in perovskite and antimony chalcogenide-based solar cells. jst.go.jpoup.com

Photoacid Generators (PAGs) in Advanced Lithography

Photoacid generators (PAGs) are critical components in chemically amplified photoresists, which are essential for high-resolution photolithography in the manufacturing of microelectronics. Upon exposure to light of a specific wavelength, PAGs generate a strong acid, which then catalyzes a cascade of chemical reactions in the surrounding polymer matrix, leading to a change in solubility and the formation of a patterned image.

Derivatives of 9-fluorenone have been successfully synthesized and investigated as non-ionic photoacid generators. jst.go.jpoup.comradtech.orgresearchgate.net Specifically, imino sulfonate PAGs derived from 9-fluorenone have demonstrated sensitivity to i-line (365 nm) and g-line (436 nm) radiation. oup.com These fluorenone-based PAGs exhibit good thermal stability and photoreactivity. oup.com

For instance, PAGs synthesized from fluorenone oxime have been used in the photocrosslinking of polymers such as poly(glycidyl methacrylate). radtech.orgresearchgate.net The photolysis of these PAGs proceeds through the cleavage of the O-N bond upon UV irradiation, followed by hydrogen abstraction from the solvent to form sulfonic acids. oup.com The efficiency of acid generation can be tuned by modifying the fluorenone chromophore, for example, by introducing arylethynyl units, which can enhance the molar extinction coefficients at the desired wavelengths. oup.com

Charge Transporting Materials and Their Performance Characteristics

The ability to efficiently transport charge carriers (electrons and holes) is a fundamental requirement for the active materials in most organic electronic devices. The inherent electronic properties of the fluorenone core, combined with the ability to modify its structure, make its derivatives interesting candidates for charge transporting materials.

Fluorenones, in general, are known to possess good charge transport properties and are used as the central core for functional materials in organic field-effect transistors (OFETs). jst.go.jp The electron-deficient nature of the fluorenone moiety typically imparts n-type (electron-transporting) characteristics. Research on isomers of fluorenone-based liquid crystalline semiconductors has shown that the charge carrier mobilities can be influenced by the material's polymorphism and mesophase behavior. radtech.org

Polymer Chemistry and Tailored Polymeric Materials

The rigid and functionalizable nature of the this compound scaffold makes it an attractive building block for the synthesis of advanced polymeric materials with tailored properties for specific applications.

Building Blocks for Advanced Polymer Synthesis

3,6-Disubstituted fluorene derivatives are valuable monomers for the synthesis of conjugated polymers. The synthesis of macrocyclic poly(fluorene-3,6-diyl) has been reported, demonstrating the versatility of the 3,6-linkage in creating well-defined polymer architectures. researchgate.net The introduction of the fluorenone moiety onto a polymer backbone is of interest due to its rich photophysical properties and potential for diverse optoelectronic applications. researchgate.net

Incorporation into Conjugated Polymers for Electronic Applications

The integration of 3,6-disubstituted fluorene units, including derivatives of this compound, into conjugated polymer backbones is a key strategy for developing materials with enhanced electronic properties. rsc.org Conjugated polymers are characterized by their delocalized π-electron systems, which are responsible for their semiconductor behavior. nih.gov The inclusion of fluorene moieties can significantly influence the polymer's processability, thermal stability, and charge transport characteristics. digitellinc.comresearchgate.net

The synthesis of such polymers can be achieved through various polymerization techniques, including Yamamoto and Suzuki coupling reactions. researchgate.netrsc.org These methods allow for the creation of well-defined polymer architectures. The resulting fluorene-based polymers are being explored for their potential in a range of electronic devices. nih.gov While specific data on polymers derived directly from this compound is limited in the provided search results, the broader class of fluorene-based polymers demonstrates significant promise. For instance, poly(azomethines) derived from related fluorene structures exhibit high thermal resistance and tunable photophysical properties, making them attractive for optoelectronic applications. mdpi.com

Table 1: Properties of Fluorene-Based Polymers for Electronic Applications

Property Description Relevance to Electronic Applications
High Thermal Stability The rigid fluorene core contributes to polymers that can withstand high temperatures without degrading. researchgate.netmdpi.com Essential for the longevity and reliability of electronic devices that generate heat during operation.
Solution Processability The introduction of alkyl side chains, such as the dimethyl groups in this compound, can improve the solubility of the resulting polymers in common organic solvents. digitellinc.com Enables the use of cost-effective fabrication techniques like spin-coating and inkjet printing for large-area electronic devices.
Tunable Electronic Properties The electronic energy levels (HOMO and LUMO) of the polymer can be modified by introducing different functional groups onto the fluorene unit. nih.gov Allows for the optimization of charge injection and transport properties to match the requirements of specific electronic devices like OLEDs and OFETs.

| High Photoluminescence Quantum Yield | Many fluorene-based polymers exhibit efficient light emission. | A critical property for the active layer in organic light-emitting diodes (OLEDs). |

Nonlinear Optical (NLO) Materials Development

Fluorenone derivatives are a promising class of materials for nonlinear optical (NLO) applications due to their unique combination of chemical, structural, and optical properties. researchgate.netbohrium.com These materials can interact with intense laser light to produce new frequencies, a phenomenon that is crucial for technologies such as optical switching and data storage. acs.org The NLO response of these materials is highly dependent on their molecular structure. researchgate.netbohrium.com

Design Principles for Enhanced Hyperpolarizability

The first hyperpolarizability (β), a measure of a molecule's second-order NLO response, can be significantly enhanced by following specific molecular design principles. A key strategy involves creating donor-π-acceptor (D-π-A) type architectures. acs.org In this design, an electron-donating group and an electron-accepting group are connected by a π-conjugated linker. The fluorene unit can serve as an effective part of this conjugated system.

Modulating the "push-pull" character of the conjugation pathway is crucial for improving the intrinsic hyperpolarizability. nih.gov A linear conjugation path within the fluorene-based chromophore has been shown to lead to a significant enhancement of the NLO response compared to a nonlinear path. acs.orgnih.gov Furthermore, the choice of the donor and acceptor groups plays a critical role. For instance, replacing a dimethylamino donor with a stronger donor or a cyano group with a more powerful acceptor can lead to a substantial increase in the first hyperpolarizability. pku.edu.cn

Structure-Property Relationships in NLO Chromophores

The relationship between the molecular structure of fluorenone-based chromophores and their NLO properties is a subject of intensive research. njit.eduacs.org The arrangement of molecules in the solid state is as important as the molecular structure itself. For second-order NLO effects like second-harmonic generation (SHG), a non-centrosymmetric crystal packing is essential. ru.nl Fluorenone derivatives have the advantage of crystallizing in different forms (polymorphs), some of which may possess the required non-centrosymmetric arrangement. researchgate.netru.nl

The flexible molecular configurations of fluorenone-based materials allow for the formation of various polymorphs, which can exhibit distinct physical properties, including their NLO response. researchgate.net For example, hydrogen bonding and π-π stacking interactions can direct the crystal packing and influence the macroscopic NLO properties. ru.nl Theoretical calculations and experimental techniques like hyper-Rayleigh scattering are used to probe these structure-property relationships and guide the design of new NLO materials with optimized performance. acs.orgnih.gov

Table 2: Influence of Structural Modifications on NLO Properties of Fluorene Derivatives

Structural Modification Effect on NLO Properties Reference
Terminal Group Modification Replacing an electron-donating group with a stronger one or an electron-accepting group with a more powerful one significantly enhances the two-photon absorption cross-section and optical limiting ability. pku.edu.cn
Conjugation Pathway A linear conjugation path in D-π-A chromophores leads to a significant enhancement of the first hyperpolarizability compared to a nonlinear path. acs.orgnih.gov
Crystal Packing Non-centrosymmetric crystal packing is a prerequisite for second-order NLO effects. Polymorphism in fluorenone derivatives allows for the potential formation of such structures. researchgate.netru.nl

| Intermolecular Interactions | Hydrogen bonds and π-π stacking can direct the molecular assembly into non-centrosymmetric arrangements, thereby enhancing the macroscopic NLO response. | ru.nl |

Fluorescence and Luminescence-Based Probes and Dyes

The inherent fluorescence of the fluorenone core makes it an excellent scaffold for the development of probes and dyes for various applications, particularly in biological imaging. rsc.orgresearchgate.net By chemically modifying the fluorenone structure, researchers can create molecules that selectively target specific cellular components or respond to changes in their environment. rsc.orgnih.govacs.org

Fluorenone-Based Fluorophores for Advanced Imaging Probe Development

Fluorenone derivatives have been successfully synthesized to act as two-photon fluorescent probes for imaging organelles within living cells, such as lysosomes and mitochondria. rsc.org These probes are designed to be biocompatible, exhibit low cytotoxicity, and possess favorable photophysical properties like large Stokes shifts and good fluorescence quantum yields. rsc.org The introduction of different functional groups, such as diphenylamine (B1679370) moieties, can direct the probes to specific cellular targets. rsc.org

Furthermore, fluorenone-based probes have been developed for monitoring cellular nuclei with high photostability. acs.org These probes can exhibit a "turn-on" fluorescence response, where their emission intensity increases significantly upon binding to their target, such as DNA. acs.org This property is highly desirable for high-contrast imaging. The design of these probes often incorporates features that enhance their water solubility and cell permeability, making them suitable for live-cell imaging applications. researchgate.net

Table 3: Characteristics of Fluorenone-Based Imaging Probes

Probe Characteristic Description Application Reference
Target Specificity Modified with specific chemical groups to bind to particular cellular organelles like lysosomes, mitochondria, or the nucleus. Subcellular imaging in living cells. rsc.orgacs.org
Two-Photon Absorption Can be excited by the simultaneous absorption of two lower-energy photons, allowing for deeper tissue penetration and reduced photodamage. Advanced biological imaging. rsc.orgacs.org
High Photostability Resistant to photobleaching under prolonged laser irradiation, enabling long-term imaging experiments. Cellular nucleus monitoring. acs.org
"Turn-On" Fluorescence Exhibit a significant increase in fluorescence intensity upon binding to the target molecule. High-contrast imaging of specific biomolecules. acs.org

| Biocompatibility | Low cytotoxicity and good cell permeability, allowing for imaging in living biological systems. | Live-cell imaging. | rsc.org |

Luminescence Switching Phenomena in Organic Crystals

Certain derivatives of fluorenone exhibit fascinating luminescence switching phenomena in the solid state. rsc.orgacs.orgresearchgate.net This means their emission color can be reversibly changed by external stimuli such as temperature, pressure, or solvent vapor without altering the chemical structure of the molecules. rsc.orgacs.org This behavior is attributed to changes in the molecular packing and intermolecular interactions within the crystal lattice. acs.orgresearchgate.net

For example, different crystalline forms (polymorphs) of the same fluorenone derivative can exhibit distinct emission colors. rsc.orgrsc.org The transformation between these polymorphs, and thus the change in luminescence, can be triggered by grinding the crystals (mechanochromism) or by heating them (thermochromism). rsc.orgrsc.orgresearchgate.net The underlying mechanism for this switching often involves a transition between different types of molecular aggregates, such as J-aggregates and excimers, which have different emissive properties. rsc.org The ability to control the luminescence of organic materials with external stimuli opens up possibilities for their use in sensors, data storage, and smart materials. acs.orgrsc.org

Redox Chemistry in Energy Storage Systems

The inherent redox activity of the fluorenone core makes it a compelling candidate for electrochemical energy storage applications. The ability of the ketone group to undergo reversible reduction and oxidation is central to its function in these systems.

Fluorenone Derivatives as Anolytes in Next-Generation Flow Batteries

Fluorenone and its derivatives are being actively investigated as promising anolytes (negative electrolytes) for aqueous organic redox flow batteries (AORFBs), a technology considered essential for large-scale energy storage from renewable sources. These organic molecules offer the potential for tunable structures and lower costs compared to traditional metal-based systems.

The core advantage of fluorenone-based anolytes is their ability to undergo a two-electron transfer process, which can double the energy storage capacity of the battery. However, initial challenges included low solubility in aqueous electrolytes and relatively slow reaction kinetics.

Recent research has focused on molecular engineering to overcome these limitations. By functionalizing the fluorenone molecule with groups like carboxylates and sulfonates, researchers have significantly improved aqueous solubility. For instance, an asymmetric fluorenone derivative, 9-oxo-7-sulfo-9H-fluorene-4-carboxylic acid (4C7SFL), has been successfully used as a negolyte in an alkaline AOFB. In extended battery performance tests, anolytes containing this derivative demonstrated remarkable stability and high volumetric capacity.

Further advancements have been made to enhance the performance of fluorenone-based anolytes. In one study, the addition of β-cyclodextrin, a starch derivative, to the electrolyte was shown to act as a homogeneous catalyst. This additive surprisingly accelerated the electrochemical reaction, boosting peak power by 60% and enabling a laboratory-scale flow battery to operate for over a year with minimal loss of capacity. This represents a novel approach to developing advanced flow battery electrolytes.

The following table summarizes the performance of a flow battery utilizing a fluorenone derivative as the anolyte.

ParameterValueConditions
Anolyte Concentration 1.36 M9-oxo-7-sulfo-9H-fluorene-4-carboxylic acid (4C7SFL)
Catholyte Ferro/ferricyanideStandard catholyte for testing
Volumetric Capacity 46.4 Ah L⁻¹-
Capacity Retention 99.95% per cycle (1-electron transfer)Extended cycling
Capacity Retention 99.91% per cycle (2-electron transfer)Extended cycling
Test Duration Over 6 monthsContinuous charge-discharge cycling

This table presents data compiled from extended performance tests on aqueous organic redox flow batteries using a specific fluorenone derivative.

Catalysis and Catalytic Support Roles

The fluorene moiety is a significant structural motif in the field of catalysis, both as a component of ligands that control metal centers and as a catalyst itself in certain organic transformations.

Ligand Design for Metal-Catalyzed Organic Reactions

The rigid, planar structure of the fluorene scaffold makes it an attractive building block for the design of ligands used in metal-catalyzed reactions. While this compound is not typically used directly as a ligand, the broader fluorene framework is integral to creating ligands that can influence the stereoselectivity and efficiency of a catalyst. The fluorene motif is a widely used block for constructing organic semiconductors and can be found in a variety of functional molecules.

Chiral fluorene fragments are particularly important as scaffolds for synthesizing ligands for asymmetric catalysis. These specialized ligands create a chiral environment around a metal center, which can direct a reaction to produce one enantiomer of a product over the other. This level of control is crucial in the synthesis of pharmaceuticals and other fine chemicals. Various transition metal- and organo-catalyzed asymmetric reactions have been developed to prepare chiral fluorenes with high optical purity for such applications.

Application in Specific Organic Transformation Catalysis

Beyond its role in ligand design, 9-fluorenone itself can act as a metal-free photocatalyst for specific organic reactions. In one notable application, 9-fluorenone was used to catalyze the deracemization of secondary alcohols. In this process, racemic (hetero)benzylic alcohols were oxidized to their corresponding prochiral ketones using 9-fluorenone as the photocatalyst and molecular oxygen as the terminal oxidant, all initiated by light irradiation at 440 nm. This transformation achieved conversions of up to 99%. The resulting ketone can then be selectively reduced by an enzyme to yield a single enantiomer of the alcohol, demonstrating a powerful combination of photoredox catalysis and biocatalysis.

Furthermore, the synthesis of fluorenone derivatives is itself an area of intense catalytic research. A variety of efficient catalytic methods have been developed to produce the fluorenone core, including:

Palladium-catalyzed reactions : Methods such as the cyclocarbonylation of o-halobiaryls and sequential reactions of 2-bromobenzaldehydes with arylboronic acids provide effective routes to substituted fluorenones. nih.gov

Photoredox catalysis : The deoxygenative radical cyclization of biarylcarboxylic acids using photoredox catalysts offers a mild and efficient pathway to fluorenone products. organic-chemistry.org

Gold-catalyzed reactions : A sequence involving oxidation, C-H activation, and cyclization catalyzed by gold has been developed to produce valuable fluorenones. researchgate.net

Exploration in Agrochemical Formulations (as a Chemical Component)

The fluorenone nucleus is a versatile scaffold that is being explored for the synthesis of new, potentially bioactive compounds for use in agrochemical formulations. The core structure can be chemically modified to create derivatives with specific properties.

Research has shown that attaching certain functional groups to the fluorenone core can impart biological activity. For example, the carbamoyloximinic moiety is found in the structure of known acaricides, insecticides, and nematocides. The synthesis of new O-aryl-carbamoyl-oxymino-fluorene derivatives has been undertaken to explore their potential as antimicrobial agents. These studies revealed that the nature of the substituents on the fluorenone derivative is critical for the intensity and spectrum of the biological effect. For instance, electron-withdrawing groups like chlorine atoms enhanced activity against certain bacteria, while electron-donating methyl groups improved antifungal activity. nih.gov

Additionally, fluorene derivatives have been used to synthesize surfactants with good surface-active properties. nih.gov Such compounds could be valuable components in agrochemical formulations, acting as wetting agents, emulsifiers, or detergents to improve the application and efficacy of pesticides. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3,6 Dimethyl 9h Fluoren 9 One

Electrophilic and Nucleophilic Reactivity at the Fluorenone Core

The fluorenone core of 3,6-Dimethyl-9H-fluoren-9-one possesses sites susceptible to both electrophilic and nucleophilic attack. The electron-rich aromatic rings are prone to electrophilic substitution, while the carbonyl carbon is a prime target for nucleophiles.

Electrophilic Aromatic Substitution:

The benzene (B151609) rings of the fluorene (B118485) system are activated towards electrophilic aromatic substitution (EAS) by the presence of the two methyl groups at the 3 and 6 positions. Methyl groups are electron-donating through hyperconjugation and inductive effects, thereby increasing the electron density of the aromatic rings and making them more nucleophilic. researchgate.net The carbonyl group, being electron-withdrawing, deactivates the aromatic rings towards electrophiles. However, the activating effect of the methyl groups is generally stronger, directing incoming electrophiles to the ortho and para positions relative to them.

In the case of this compound, the positions ortho and para to the methyl groups are 2, 4, 5, and 7. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to occur at these positions. The precise regioselectivity will be influenced by a combination of electronic and steric factors. For instance, in the Friedel-Crafts acetylation of 9H-fluorene, the major products are typically the 2- and 4-acetyl derivatives, with the distribution being kinetically controlled. researchgate.net

Nucleophilic Addition to the Carbonyl Group:

The carbonyl group at the 9-position is a key site for nucleophilic attack. The carbon atom of the C=O bond is electrophilic due to the polarization of the bond towards the more electronegative oxygen atom. masterorganicchemistry.com This partial positive charge on the carbon makes it susceptible to attack by a wide range of nucleophiles.

The general mechanism for nucleophilic addition to the carbonyl group involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.orgyoutube.com This is typically the rate-determining step. The resulting alkoxide intermediate is then protonated, often during workup, to yield the final alcohol product. acs.org

Common nucleophiles that react with ketones like this compound include Grignard reagents (organomagnesium halides), organolithium compounds, and reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.comyoutube.com The reaction with Grignard or organolithium reagents results in the formation of tertiary alcohols, while reduction with hydrides yields the corresponding secondary alcohol, 3,6-dimethyl-9H-fluoren-9-ol.

Radical Pathways in Fluorenone Chemistry

While ionic reactions are more common for fluorenones, radical pathways can also play a role in their chemistry, particularly under specific conditions such as high temperatures or photochemical initiation. The stability of the resulting radical intermediates is a key factor in determining the feasibility of these pathways.

The C9 position of the fluorene ring system can support a radical, and the stability of this fluorenyl radical can be influenced by substituents on the aromatic rings. The methyl groups at the 3 and 6 positions in this compound can contribute to the stabilization of radical intermediates through hyperconjugation. Research on stable 3,6-linked fluorenyl radical oligomers has demonstrated that the fluorenyl radical system can be remarkably stable, exhibiting interesting magnetic and photophysical properties. nih.gov

One example of a radical-mediated reaction is the synthesis of fluorenones through radical cyclization. acs.org Additionally, some polyarylated fluorene derivatives have been observed to decompose into stable radicals. researchgate.net The formation of these radicals is often initiated by an intramolecular electrophilic aromatic substitution, followed by decomposition. researchgate.net

Photochemical reactions of fluorenones can also proceed through radical intermediates. For instance, the laser flash photolysis of 9-fluorenol can lead to the formation of the 9-fluorenol radical cation and the 9-fluorenyl cation. acs.org Similarly, photolysis of 9-fluorenone (B1672902) oxime derivatives has been shown to generate various radical species, including benzoyl, fluorene-9-iminyl, and alkoxycarbonyl radicals. researchgate.net

Mechanistic Investigations of Cycloaddition and Cycloreversion Reactions

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules. Fluorenones can participate in cycloaddition reactions, either as the 2π component (the dienophile or dipolarophile) or as part of a larger π-system.

One of the most well-established methods for synthesizing fluorenones is through a [2+2+2] cycloaddition reaction. acs.orgresearchgate.net In this approach, two alkyne molecules react with a five-membered ring containing a triple bond equivalent, such as a benzocyclopentynone surrogate, in the presence of a rhodium catalyst. acs.org The proposed mechanism involves the oxidative coupling of the two alkynes to form a rhodacyclopentadiene intermediate. Subsequent insertion of the benzocyclopentynone surrogate leads to a larger rhodacycle, which then undergoes reductive elimination to furnish the fluorenone core. acs.org

Photochemical Reactivity and Excited State Behavior

The photochemistry of fluorenone and its derivatives has been a subject of considerable interest due to their distinct photophysical and photochemical properties. Upon absorption of light, this compound is promoted to an electronically excited state, which can then undergo various deactivation pathways, including fluorescence, phosphorescence, intersystem crossing, and photochemical reactions.

The excited state of ketones is often depicted as having diradical character. msu.edu The nature of the excited state (singlet or triplet) and its energy are crucial in determining the subsequent photochemical events. For aryl ketones, intersystem crossing from the initially formed singlet excited state (S1) to the triplet excited state (T1) is often efficient. msu.edu

The photochemical reactivity of fluorenones can include isomerizations, rearrangements, and reactions with other molecules. For example, the photochemical solvolysis of 9-fluorenol is believed to proceed through the formation of an aromatic 4π cationic system in the excited state. rsc.org

The methyl substituents at the 3 and 6 positions of this compound are expected to influence its photophysical properties. Studies on substituted fluorenones have shown that the position and electronic nature of the substituents can significantly modulate the absorption and emission spectra, as well as the quantum yields of various photoprocesses. For instance, in chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, the modulation of the "push-pull" nature of the substituents affects the intramolecular charge transfer (ICT) character of the excited state, which in turn influences their nonlinear optical properties. nih.gov While not a direct analogue, this highlights the sensitivity of the fluorene system's excited state to substitution.

Interactive Data Table: General Reactivity of this compound

Reaction TypeReagents/ConditionsExpected Product(s)Mechanistic Notes
Electrophilic Aromatic Substitution
NitrationHNO₃, H₂SO₄2,7-Dinitro-3,6-dimethyl-9H-fluoren-9-one and other isomersAttack at electron-rich positions ortho/para to methyl groups.
BrominationBr₂, FeBr₃2,7-Dibromo-3,6-dimethyl-9H-fluoren-9-one and other isomersFormation of a bromonium ion intermediate.
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl substitution at positions 2 and 7Formation of an acylium ion electrophile.
Nucleophilic Addition
Grignard ReactionRMgX, then H₃O⁺9-Alkyl-3,6-dimethyl-9H-fluoren-9-olNucleophilic attack of the carbanion from the Grignard reagent.
ReductionNaBH₄ or LiAlH₄3,6-Dimethyl-9H-fluoren-9-olHydride transfer to the carbonyl carbon.
Radical Reaction
PhotolysisUV lightPotential for radical coupling or rearrangement productsFormation of excited states and radical intermediates.
Cycloaddition
[2+2+2] CycloadditionDiynes, Rh catalystNot a direct reaction of the fluorenone, but a synthesis method.Catalytic cycle involving rhodacyclopentadiene intermediates.

Future Research Directions and Emerging Opportunities for 3,6 Dimethyl 9h Fluoren 9 One

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is paramount for the future utility of 3,6-Dimethyl-9H-fluoren-9-one. Current methodologies often rely on classical multi-step procedures that may involve harsh reagents and generate significant waste. Future research will likely focus on atom-economical and sustainable alternatives.

Key areas of exploration include:

Aerobic Oxidation: Green chemistry approaches, such as the direct aerobic oxidation of the corresponding 3,6-dimethyl-9H-fluorene, offer a highly efficient and clean pathway. This method, which can be performed under ambient conditions using catalysts like potassium hydroxide (B78521) in a suitable solvent, minimizes the use of hazardous oxidizing agents.

Palladium-Catalyzed Dehydrogenative Cyclization: A concise and effective route involves the intramolecular dual C-H functionalization of substituted benzophenones. Applying this palladium-catalyzed oxidative cyclization to an appropriately substituted benzophenone (B1666685) precursor could provide a direct and high-yielding synthesis of this compound, demonstrating excellent functional group compatibility.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of fluorenone derivatives, aligning with the principles of green chemistry.

Table 1: Potential Sustainable Synthetic Routes for this compound
Synthetic PathwayPrecursorKey FeaturesPotential Advantages
Aerobic Oxidation3,6-Dimethyl-9H-fluoreneUses air as the oxidant; often base-catalyzed (e.g., KOH).Environmentally benign, high atom economy, mild conditions.
Pd-Catalyzed Dehydrogenative CyclizationSubstituted BenzophenoneIntramolecular dual C-H activation.Concise, effective, good functional group tolerance.
Microwave-Assisted SynthesisVariousUtilizes microwave energy to accelerate the reaction.Reduced reaction times, potentially higher yields, energy efficient.

Advanced Characterization Methodologies Beyond Current Standards

A deep understanding of the structure-property relationships of this compound requires moving beyond standard characterization techniques. While NMR, IR, and mass spectrometry confirm its molecular structure, advanced methodologies are needed to probe its photophysical and electronic characteristics in detail.

Future characterization efforts should include:

Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy can provide invaluable insights into the properties of excited states and radical intermediates. This is crucial for applications in organic electronics and photochemistry, revealing decay pathways and reaction kinetics on ultrafast timescales.

Single-Crystal X-ray Diffraction: Resolving the single-crystal structure is essential for understanding its solid-state packing, intermolecular interactions (like C-H---π), and how these influence bulk material properties such as charge transport.

Advanced Electrochemical Analysis: Cyclic voltammetry and related techniques can determine the HOMO/LUMO energy levels, providing critical data for designing and evaluating its performance in organic electronic devices like OLEDs and organic photovoltaics (OPVs).

Table 2: Advanced Characterization Techniques and Their Potential Insights
MethodologyProperty InvestigatedRelevance to this compound
Time-Resolved Infrared (TRIR) SpectroscopyVibrational modes of short-lived excited states and radical intermediates.Elucidating photochemical reaction mechanisms and excited-state dynamics.
Single-Crystal X-ray DiffractionPrecise molecular geometry and intermolecular packing in the solid state.Correlating crystal structure with charge transport and optical properties.
Cyclic Voltammetry (CV)Redox potentials and HOMO/LUMO energy levels.Assessing suitability for use as an electron-acceptor or host material in organic electronics.
Ultrafast Transient Absorption SpectroscopyDynamics of photoexcited states (e.g., singlets, triplets).Understanding the fundamental photophysics for applications in OLEDs and sensors.

Integration into Hybrid Organic-Inorganic Materials Systems

A significant opportunity lies in the integration of this compound into hybrid materials, where its organic properties can be combined with the functionalities of inorganic components to create materials with novel characteristics.

Emerging areas for exploration are:

Metal-Organic Frameworks (MOFs): Incorporating this compound as a functional ligand or guest molecule within MOFs could lead to new materials for gas storage, separation, or catalysis. The fluorenone core can provide rigidity and potential electronic activity.

Quantum Dot Composites: Blending the compound with inorganic quantum dots (QDs) could lead to hybrid materials for light-emitting applications. The fluorenone derivative could serve as a host matrix or an energy transfer mediator, influencing the efficiency and color purity of the QD emission.

Magnetic Nanoparticle Conjugates: Attaching this compound to magnetic nanoparticles, such as iron oxide, could create multifunctional materials. Such systems could have applications in targeted drug delivery or as responsive materials where an external magnetic field can modulate their optical or electronic properties.

Carbon-Based Hybrids: The creation of composites with carbon-based materials like graphene or carbon nanotubes is a promising direction for energy storage applications. The fluorenone derivative could enhance the electrochemical performance of supercapacitors or batteries.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry offers a powerful tool to accelerate the discovery of new applications for this compound by predicting its properties and guiding experimental efforts.

Future research should leverage:

Density Functional Theory (DFT): DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict the molecule's geometry, electronic structure, HOMO-LUMO gap, and absorption/emission spectra. These calculations can help in pre-screening its potential for various optoelectronic applications.

Molecular Dynamics (MD) Simulations: MD simulations can model the bulk properties of materials based on this compound, predicting morphologies of thin films and interactions within a multi-component blend. This is crucial for understanding performance in devices like organic field-effect transistors (OFETs).

Ensemble Predictive Models: By employing clusters of different predictive models, researchers can achieve a higher confidence level in predicting ligand-to-target activity or material performance. This approach, which combines structure-based methods with data pattern analysis, can efficiently screen the molecule for potential biological activities or as a component in advanced materials.

Investigation of Synergistic Effects in Multi-Component Systems

The performance of this compound in many applications will depend on its interactions within more complex systems. Investigating synergistic effects, where the combined effect of multiple components is greater than the sum of their individual effects, is a key area for future research.

Opportunities for investigation include:

Host-Guest Systems in OLEDs: The role of this compound as a host material for phosphorescent emitters in OLEDs should be explored. Synergy between the host and guest can lead to efficient energy transfer, high quantum yields, and improved device stability.

Co-Crystals and Eutectics: Forming co-crystals with other organic molecules could lead to materials with unique and superior properties, such as enhanced charge mobility or tailored optical characteristics, not present in the individual components.

Sensing Platforms: In chemical sensors, the compound could be part of a multi-component film where its interaction with an analyte is amplified by another material, leading to a synergistic enhancement in the sensing response and a lower limit of detection. An example of such synergy has been observed where the quenching of a reduction reaction by an analyte led to a highly sensitive detection platform.

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